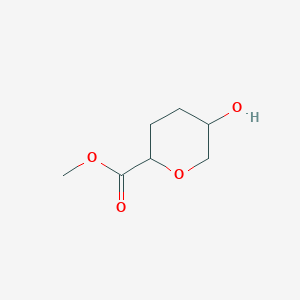
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.16 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and features a hydroxyl group and a carboxylate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions . The reaction typically proceeds via a multicomponent reaction (MCR) approach, which is known for its efficiency and atom economy.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-oxo-2H-pyran-5-carboxylate:
Methyl 2-pyrone-5-carboxylate: Another pyrone derivative with similar structural features but distinct reactivity and applications.
Uniqueness
Methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups make it versatile for various synthetic and research applications, distinguishing it from other pyran derivatives .
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl 5-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O4/c1-10-7(9)6-3-2-5(8)4-11-6/h5-6,8H,2-4H2,1H3 |
Clave InChI |
CXCJZYYIQBOFPN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


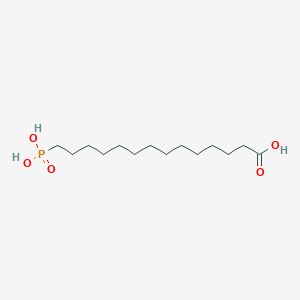
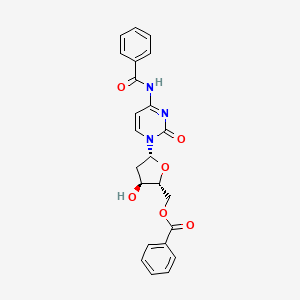
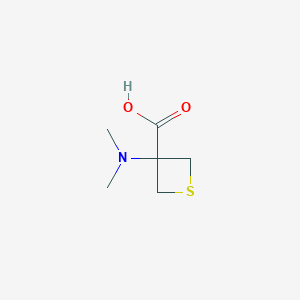
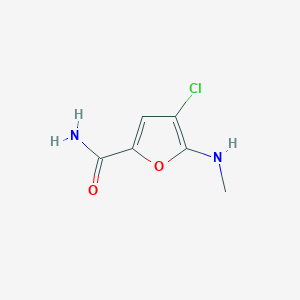
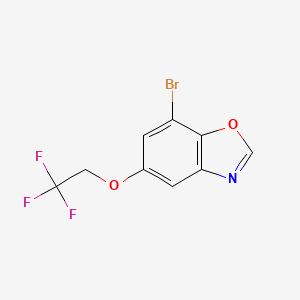


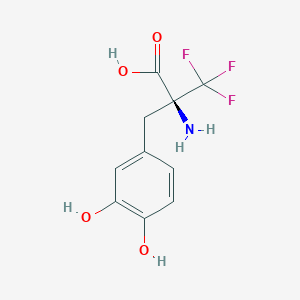
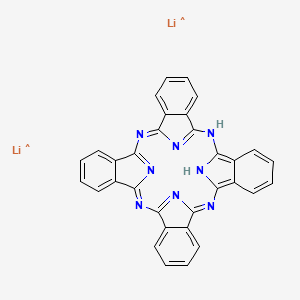

![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
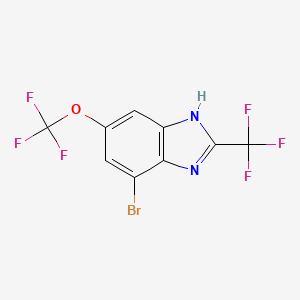
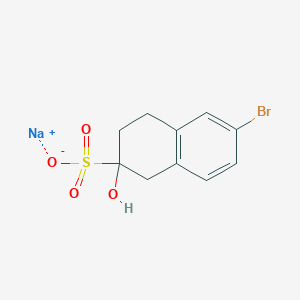
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)
